DREADD agonist 21 (dihydrochloride), often abbreviated as C21, is a synthetic chemical compound designed specifically for chemogenetic research. [] Chemogenetics involves the use of engineered receptors that respond exclusively to specific, otherwise inert, ligands. [] C21 acts as a potent and selective agonist for muscarinic-based DREADDs, a family of engineered receptors derived from human muscarinic acetylcholine receptors. [, ] This specificity allows researchers to selectively activate or inhibit neuronal activity in vivo and in vitro by introducing these engineered receptors and then administering C21. [, ] C21's role in scientific research is thus invaluable for dissecting neuronal circuit function and understanding the roles of specific neuronal populations in behavior, physiology, and disease models.
DREADD agonist 21 dihydrochloride, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs (DREADDs). Specifically, it targets the human muscarinic acetylcholine M3 receptor, facilitating the activation of hM3Dq (excitatory) and inhibition of hM4Di (inhibitory) DREADDs. Unlike other DREADD ligands, DREADD agonist 21 does not activate the wild-type M3 receptor and exhibits lower binding affinities for several other receptors, making it a valuable tool in chemogenetic research .
DREADD agonist 21 is classified as a chemogenetic tool and belongs to a category of compounds used in neuroscience to manipulate neuronal activity. It is derived from modifications of the human muscarinic acetylcholine receptor and is primarily utilized in experimental settings to study neural circuits and behaviors. The compound is available in various forms, including its dihydrochloride salt, which enhances its water solubility .
The synthesis of DREADD agonist 21 involves several chemical reactions that yield the final product in a pure form. The compound's synthesis typically follows a multi-step process involving specific reagents and conditions to ensure high yield and purity. While specific proprietary methods may not be publicly disclosed, the general approach includes:
DREADD agonist 21 undergoes several chemical reactions during its application in biological systems:
The mechanism of action of DREADD agonist 21 involves:
This dual action allows researchers to control neuronal populations selectively and reversibly, providing insights into neural circuitry and behavior modulation .
DREADD agonist 21 has several significant applications in scientific research:
DREADD agonist 21 dihydrochloride (11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride) exhibits high potency at engineered human muscarinic receptor subtypes. It acts as a full agonist at human M3 Designer Receptor Exclusively Activated by Designer Drugs (half-maximal effective concentration = 1.7 nM) and human M4 Designer Receptor Exclusively Activated by Designer Drugs (half-maximal effective concentration = 7.77 in pExtracellular signal-Regulated Kinase assays), with minimal activity at wild-type human M3 receptors [1] [8] [9]. Structural studies reveal that its dibenzodiazepine core enables selective engagement with the orthosteric binding pocket of mutated receptors, where it stabilizes active-state conformations through interactions with transmembrane domains 3, 5, and 6 [4].
In vivo validation confirms efficient blood-brain barrier penetration, with cortical tissue concentrations reaching 284.68 μM after intraperitoneal administration (3.0 mg/kg). This permits robust neuronal activation in human M3 Designer Receptor Exclusively Activated by Designer Drugs-expressing neurons and suppression in human M4 Designer Receptor Exclusively Activated by Designer Drugs-expressing populations within 15 minutes [5] [8].
Table 1: Pharmacodynamic Profile at Muscarinic Designer Receptor Exclusively Activated by Designer Drugs Subtypes
Receptor Subtype | pHalf-maximal effective concentration | Functional Response |
---|---|---|
human M1 Designer Receptor Exclusively Activated by Designer Drugs | 6.54 | Neuronal excitation |
human M3 Designer Receptor Exclusively Activated by Designer Drugs | 8.48 ± 0.05 | Neuronal excitation |
human M4 Designer Receptor Exclusively Activated by Designer Drugs | 7.77 | Neuronal inhibition |
Critical mutagenesis studies demonstrate that DREADD agonist 21 dihydrochloride achieves >100-fold selectivity for human M3 Designer Receptor Exclusively Activated by Designer Drugs over wild-type human M3 receptors due to engineered mutations (tyrosine to alanine at position 149 and cysteine to glycine at position 203) that enlarge the binding pocket [3] [8]. Radioligand displacement assays quantify its binding affinity profile:
Table 2: Binding Affinity Comparison (Inhibition Constant Values)
Receptor Type | Inhibition Constant (nM) | Fold-Selectivity vs. human M3 Designer Receptor Exclusively Activated by Designer Drugs |
---|---|---|
human M3 Designer Receptor Exclusively Activated by Designer Drugs | 1.7 | 1x |
Histamine H1 | 6 | 3.5x |
Serotonin 5-Hydroxytryptamine 2A | 66 | 40x |
Serotonin 5-Hydroxytryptamine 2C | 170 | 100x |
α1A-Adrenergic | 280 | 165x |
Wild-type human M3 | >1000 | >588x |
This differential binding arises from altered hydrogen-bond networks and reduced steric hindrance in Designer Receptor Exclusively Activated by Designer Drugs versus wild-type receptors [8] [10]. Nevertheless, its moderate affinity for Histamine H1 and serotonin receptors necessitates careful dose optimization to avoid off-target effects in vivo [5] [9].
Upon binding human M3 Designer Receptor Exclusively Activated by Designer Drugs, DREADD agonist 21 dihydrochloride triggers canonical Gq-protein signaling: phospholipase Cβ activation → inositol trisphosphate production → intracellular calcium release → protein kinase C activation [4] [8]. Chinese hamster ovary cells expressing human M3 Designer Receptor Exclusively Activated by Designer Drugs show dose-dependent calcium mobilization (half-maximal effective concentration = 8.48 ± 0.05), measurable via fluorometric assays [8].
Conversely, engagement of human M4 Designer Receptor Exclusively Activated by Designer Drugs recruits Gi/o proteins, inhibiting adenylyl cyclase → reducing cyclic adenosine monophosphate → activating G protein-coupled inwardly-rectifying potassium channels → hyperpolarizing neurons [4]. Electrophysiological recordings confirm compound-induced suppression of neuronal firing rates in human M4 Designer Receptor Exclusively Activated by Designer Drugs-transfected hippocampal neurons (65% reduction at 100 nM) [8]. Sustained exposure (>2 hours) does not induce receptor internalization, supporting its utility for chronic chemogenetic studies [6].
Despite its Designer Receptor Exclusively Activated by Designer Drugs selectivity, DREADD agonist 21 dihydrochloride exhibits measurable binding at endogenous receptors:
Renal infusion studies (1.0 mg/kg) reveal clinically significant off-target effects: 4-fold increased urine output due to human M3 receptor antagonism in detrusor muscle, confirming species-conserved physiological impacts [4]. Operant behavioral assays note negligible effects on reward-seeking at ≤3 mg/kg, but sedation emerges at 10 mg/kg for certain ligands [7].
Table 3: Documented Functional Off-Target Effects
Tissue/System | Observed Effect | Mechanism |
---|---|---|
Bladder smooth muscle | 50% contraction inhibition | human M3 receptor antagonism |
Renal vasculature | Increased glomerular filtration rate | α1A-Adrenergic blockade |
Cerebral cortex | Subtle 5-Choice Serial Reaction Time Task alterations | 5-Hydroxytryptamine 2A partial agonism |
Nigral neurons | Activity modulation in non-Designer Receptor Exclusively Activated by Designer Drugs animals | Dopamine receptor interactions |
These findings underscore the necessity of including non-Designer Receptor Exclusively Activated by Designer Drugs-expressing controls in in vivo studies [5] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7